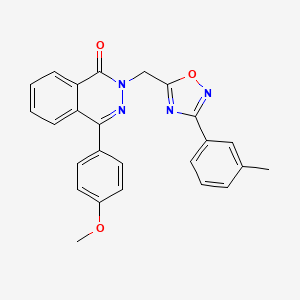

![molecular formula C17H18N2OS B2813428 1H-1,3-Benzimidazole, 2-[(4-phenoxybutyl)thio]- CAS No. 110143-83-4](/img/structure/B2813428.png)

1H-1,3-Benzimidazole, 2-[(4-phenoxybutyl)thio]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1H-1,3-Benzimidazole, 2-[(4-phenoxybutyl)thio]-” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . They are considered as a privileged structure for developing probes of impressive pharmacological potentials .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves multiple steps. For instance, in one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions. For example, in the synthesis process mentioned above, the benzimidazole derivative undergoes a nucleophilic aromatic substitution reaction with 4-fluorobenzaldehyde, followed by a reaction with thiosemicarbazide .Wissenschaftliche Forschungsanwendungen

DNA Topoisomerase I Inhibition

- Benzimidazole derivatives demonstrate activity as inhibitors of mammalian type I DNA topoisomerases, which are enzymes involved in DNA replication and transcription. Specifically, certain derivatives showed potent inhibition of topoisomerase I activity (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

- Some 1H-benzimidazole derivatives exhibit significant antimicrobial properties. For instance, certain derivatives were found to be particularly effective against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Antioxidant and Antimicrobial Activities

- Novel benzimidazole derivatives synthesized through chemical and hemi-synthesis methods displayed in vitro antioxidant and antimicrobial activities. These derivatives showed potential against several bacterial strains and exhibited significant antioxidant properties (Sameut, Zanndouche, Boumaza, Dikes, & Ziani, 2020).

Antioxidant Properties on Lipid Peroxidation

- Benzimidazole derivatives were synthesized and evaluated for their effects on lipid peroxidation in the rat liver. Some of these compounds showed a notable inhibition of lipid peroxidation, indicating their potential as antioxidants (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Corrosion Inhibition

- Benzimidazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic environments. These studies provide insights into their potential application in industrial settings for corrosion protection (Yadav, Behera, Kumar, & Sinha, 2013).

Wirkmechanismus

The mechanism of action of benzimidazole derivatives can vary depending on their structure and the biological target. For instance, some benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Eigenschaften

IUPAC Name |

2-(4-phenoxybutylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-2-8-14(9-3-1)20-12-6-7-13-21-17-18-15-10-4-5-11-16(15)19-17/h1-5,8-11H,6-7,12-13H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGHXISHXKTCNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2813346.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813347.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2813361.png)

![2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2813364.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)